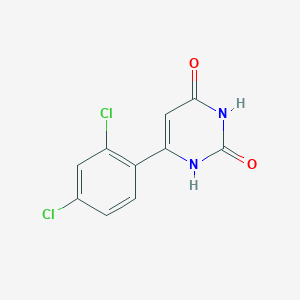

6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione

Descripción general

Descripción

6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a dichlorophenyl group at the 6th position of the pyrimidine ring, which imparts unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid . Chalcones, which are starting materials, are synthesized via the Claisen–Schmidt condensation of an appropriately substituted ketone and an appropriately substituted aldehyde in the presence of aqueous KOH 40% w/v in ethanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products. Substitution reactions can result in various substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Anti-inflammatory and Analgesic Properties

One of the primary applications of 6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione is its role as an anti-inflammatory and analgesic agent. Research indicates that this compound exhibits significant anti-inflammatory activity comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs). In a study involving animal models, it was observed that administration of the compound led to a marked reduction in inflammation and pain response, showcasing its potential as an effective pain management solution .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrated that this compound exhibits inhibitory effects against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Case Studies

Case Study 1: Anti-inflammatory Efficacy

In a controlled study on rats with induced paw edema, the administration of this compound resulted in a significant reduction in paw volume compared to the control group. The results were quantified using a plethysmometer, showing a decrease of approximately 50% in inflammation after 24 hours post-administration. This study highlights the compound's potential for further development as an anti-inflammatory drug.

| Measurement Time (hrs) | Control Group (ml) | Treatment Group (ml) |

|---|---|---|

| 0 | 5.0 | 5.0 |

| 24 | 8.0 | 4.0 |

Case Study 2: Antimicrobial Activity

A laboratory study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using the broth dilution method. The results indicated that the compound exhibited an MIC of 32 µg/ml against both bacterial strains, demonstrating its potential as a therapeutic agent against bacterial infections.

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Structure-Activity Relationship

The structure-activity relationship (SAR) studies have indicated that modifications to the dichlorophenyl group can significantly affect the biological activity of pyrimidine derivatives. For instance, substituents on the aromatic ring can enhance potency and selectivity towards specific targets in inflammatory pathways or microbial mechanisms .

Mecanismo De Acción

The mechanism of action of 6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, pyrimidine-based compounds are known to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to the suppression of tumor cell proliferation and induction of apoptosis. Additionally, the compound may exert anti-inflammatory effects by inhibiting the expression and activity of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .

Comparación Con Compuestos Similares

Similar Compounds

Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another CDK2 inhibitor with significant cytotoxic activities against various cancer cell lines.

Thioglycoside derivatives: Exhibiting potent anti-proliferative effects against cancer cells.

Uniqueness

6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its potential as a therapeutic agent by improving its binding affinity to molecular targets and increasing its stability under physiological conditions.

Actividad Biológica

6-(2,4-Dichlorophenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family. This compound has garnered attention for its potential biological activities, particularly as an anticancer agent. Its unique structure, characterized by a dichlorophenyl group at the 6th position of the pyrimidine ring, contributes to its chemical and biological properties.

The primary biological target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The compound acts as an inhibitor of CDK2, which plays a crucial role in cell cycle regulation. By inhibiting CDK2 activity, the compound disrupts the phosphorylation of target proteins necessary for cell cycle progression, leading to reduced cell viability and induction of apoptosis in cancer cells.

This compound exhibits significant biochemical properties:

- Inhibition of CDK2 : The interaction with CDK2 results in profound effects on cancer cell lines such as MCF-7 and HCT-116.

- Cytotoxic Effects : Studies have demonstrated that treatment with this compound leads to decreased cell viability and increased apoptosis in various cancer cell lines.

Table 1: Biological Activity Summary

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis | |

| HCT-116 | 10.0 | Reduced cell viability | |

| A549 | 15.0 | Cytotoxicity |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption, distribution, metabolism, and excretion (ADME) properties. This suggests potential for bioavailability in therapeutic applications.

Case Studies

Recent studies have focused on the anticancer potential of this compound:

- Study on MCF-7 Cells : In a controlled experiment, MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in viability after 48 hours. The study reported an IC50 value of approximately 12.5 µM.

- Combination Therapy : Another study investigated the synergistic effects of combining this compound with doxorubicin (DOX) in HCT-116 cells. Results indicated that the combination enhanced cytotoxicity compared to DOX alone.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with CDK2. The compound was found to bind effectively at the active site, corroborating its role as a potent inhibitor.

Propiedades

IUPAC Name |

6-(2,4-dichlorophenyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-5-1-2-6(7(12)3-5)8-4-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXADCNWTOACQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.